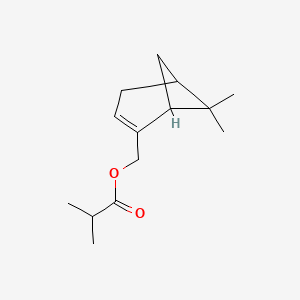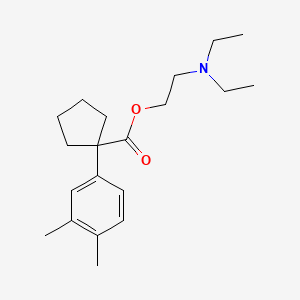
(E)-3-(2,4-Diethoxyphenyl)acrylic acid
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound involves the dissolution of malonic acid and 2,4-dimethoxybenzaldehyde in pyridine, followed by the addition of a catalytic amount of piperidine . The mixture is then submitted to reflux at 125 °C bath temperature for 3.5 hours with stirring .Molecular Structure Analysis
The molecular formula of “(E)-3-(2,4-Diethoxyphenyl)acrylic acid” is C13H16O4. Its molecular weight is 236.26 g/mol.Physical And Chemical Properties Analysis
“(E)-3-(2,4-Diethoxyphenyl)acrylic acid” is a solid at room temperature . It has a density of 1.203 g/cm3 . Its boiling point is 384.4ºC at 760 mmHg , and its melting point is 192-194 °C (lit.) .Applications De Recherche Scientifique
Synthesis and Characterization
Studies have focused on synthesizing derivatives related to (E)-3-(2,4-Diethoxyphenyl)acrylic acid and their characterization. For instance, the synthesis and characterization of new acrylamide derivatives for use as corrosion inhibitors in nitric acid solutions of copper have been explored, demonstrating the effective corrosion inhibition properties of these compounds (Abu-Rayyan et al., 2022). Additionally, the synthesis, separation, and crystal structures of E and Z isomers of closely related compounds have been reported, highlighting the importance of structural characterization in understanding the properties of these substances (Chenna et al., 2008).
Material Science Applications
The research also delves into the applications of (E)-3-(2,4-Diethoxyphenyl)acrylic acid derivatives in material science. A study on variable composition mixtures of a tertiary amine-functionalized mesogen and poly(acrylic acid) indicates the formation of a monophasic supramolecular complex, showcasing the potential of these compounds in creating advanced materials with specific properties (Bazuin et al., 2002). This research underlines the versatility of (E)-3-(2,4-Diethoxyphenyl)acrylic acid derivatives in developing materials with tailored features for various applications.
Chemical Reactions and Mechanisms
The Knoevenagel reaction of diethylphosphonoacetic acid, leading to the formation of related acrylic acids, emphasizes the utility of (E)-3-(2,4-Diethoxyphenyl)acrylic acid derivatives in synthesizing compounds with potential applications in organic chemistry and materials science (Krawczyk & Albrecht, 2005).
Propriétés
IUPAC Name |
(E)-3-(2,4-diethoxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-3-16-11-7-5-10(6-8-13(14)15)12(9-11)17-4-2/h5-9H,3-4H2,1-2H3,(H,14,15)/b8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSURSYLLPHFLE-SOFGYWHQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C=CC(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C=C/C(=O)O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,4-Diethoxyphenyl)acrylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















